molecular formula C18H28N2O3 B5689141 1-[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B5689141
M. Wt: 320.4 g/mol
InChI Key: JQIMYISFGQJWOB-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethoxybenzyl)piperazino]-3-methyl-1-butanone is a synthetic organic compound characterized by a butanone backbone with a methyl group at position 3 and a piperazine ring substituted with a 3,4-dimethoxybenzyl group at the carbonyl position. Unlike tobacco-specific nitrosamines (TSNAs) such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), this compound lacks a nitrosamine moiety, which is a critical structural feature associated with carcinogenicity in TSNAs .

Properties

IUPAC Name

1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(2)11-18(21)20-9-7-19(8-10-20)13-15-5-6-16(22-3)17(12-15)23-4/h5-6,12,14H,7-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIMYISFGQJWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dimethoxybenzyl)piperazino]-3-methyl-1-butanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dimethoxybenzyl)piperazino]-3-methyl-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Overview

1-[4-(3,4-Dimethoxybenzyl)piperazino]-3-methyl-1-butanone is a synthetic organic compound classified as a piperazine derivative. Its structure includes a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 3-methyl-1-butanone moiety, which together confer diverse biological activities. This compound is primarily explored for its potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions.

Pharmacological Properties

The compound's pharmacological potential stems from its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Its unique structural features may enhance its lipophilicity, influencing its bioavailability and interaction with cellular systems.

Key Areas of Research:

  • Antidepressant Activity: Piperazine derivatives have been studied for their effects on neurotransmitter systems associated with mood regulation. The specific interactions of this compound with serotonin and dopamine receptors could provide insights into its potential as an antidepressant.
  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures may exhibit selective cytotoxicity against cancer cells. Investigating the mechanisms of action and efficacy in cancer models could reveal new therapeutic avenues .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives.
  • Introduction of the 3,4-Dimethoxybenzyl Group: This step often utilizes reductive amination techniques involving 3,4-dimethoxybenzaldehyde.
  • Attachment of the 3-Methyl-1-Butanone Moiety: The final reaction typically occurs under basic conditions to yield the desired product.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives related to this compound:

  • Antidepressant Effects: Research indicates that similar compounds can enhance serotonin levels in animal models, suggesting potential use in treating depression .
  • Cancer Research: A study demonstrated that certain piperazine derivatives inhibit specific histone deacetylases (HDACs), leading to cell cycle arrest in cancer cells . This finding highlights the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dimethoxybenzyl)piperazino]-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. Detailed studies on its binding affinity and activity at these targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include nitrosamines like NNK and NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), as well as non-nitrosamine derivatives such as piperazine-based pharmaceuticals. Below is a comparative analysis based on structural features, biological activity, and toxicity.

Table 1: Structural and Functional Comparison

Compound Key Structural Features Source/Application Carcinogenicity Metabolic Pathways
1-[4-(3,4-Dimethoxybenzyl)piperazino]-3-methyl-1-butanone Piperazine, 3,4-dimethoxybenzyl, methyl-butanone Synthetic (research use) Not reported Likely hepatic CYP450 metabolism (inferred from piperazine analogs)
NNK Pyridyl, methylnitrosamino, butanone Tobacco smoke Potent carcinogen (lung, pancreas) Metabolized to NNAL via carbonyl reduction
NNAL Pyridyl, methylnitrosamino, butanol Metabolite of NNK Proximate carcinogen (pancreas) Further oxidation/reduction
Nitrosoguvacoline (NG) Areca-derived nitrosamine Areca nut products Suspected pancreatic carcinogen (requires confirmation) Poorly characterized

Key Differences and Implications

Structural Divergence: The absence of a nitrosamine group in this compound distinguishes it from NNK and NNAL, which rely on the nitrosamine moiety for DNA alkylation and carcinogenicity . The 3,4-dimethoxybenzyl group may confer antioxidant or receptor-binding properties, while the piperazine ring could enhance solubility and CNS penetration.

Carcinogenic Potential: NNK and NNAL are established carcinogens in rodents, inducing lung and pancreatic tumors via metabolic activation to DNA-reactive species . In contrast, the target compound’s lack of nitrosamine functionality suggests a lower carcinogenic risk, though its long-term toxicity remains unstudied.

Metabolic Pathways: NNK undergoes reductive metabolism to NNAL, a key step in its carcinogenic mechanism .

Applications: While NNK and NNAL are studied for their role in tobacco-related cancers, the target compound’s structure aligns with antipsychotic or antidepressant agents (e.g., trazodone analogs).

Biological Activity

1-[4-(3,4-Dimethoxybenzyl)piperazino]-3-methyl-1-butanone is a synthetic organic compound classified as a piperazine derivative. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly its interactions with various biological targets. The presence of the 3,4-dimethoxybenzyl group enhances its lipophilicity, which may influence its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Molecular Formula C18H28N2O3
Molecular Weight 320.43 g/mol
InChI InChI=1S/C18H28N2O3/c1-14(2)11-18(21)20-9-7-19(8-10-20)13-15-5-6-16(22-3)17(12-15)23-4/h5-6,12,14H,7-11,13H2,1-4H3

Biological Activity Studies

Research on the biological activity of similar compounds provides insights into the potential effects of this compound:

Antimicrobial and Antifungal Properties

Piperazine derivatives are known for their diverse biological activities. Studies indicate that these compounds can exhibit antimicrobial and antifungal properties. For instance, certain piperazine derivatives have been shown to inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar activities.

Neuropharmacological Effects

The interaction of piperazine derivatives with serotonin receptors has been well-documented. For example, compounds structurally similar to this compound have demonstrated significant binding affinities for serotonin receptors (5-HT), which are crucial in regulating mood and anxiety . This suggests a potential for anxiolytic or antidepressant effects.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activities associated with piperazine derivatives:

Study on Larvicidal Activity

In a study investigating the larvicidal properties of compounds with similar structures to this compound, specific derivatives were found to exhibit significant toxicity against mosquito larvae (Aedes aegypti). The study highlighted how structural modifications influenced biological activity, indicating that similar modifications in our compound could yield useful insecticidal properties .

Safety and Toxicity Assessments

Toxicity assessments are critical in evaluating the safety profile of new compounds. Research has shown that certain piperazine derivatives exhibit low cytotoxicity towards human cells at higher concentrations. For example, one study reported no significant cytotoxic effects at concentrations up to 5200 μM for related compounds . This safety profile is essential for further exploration in therapeutic applications.

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